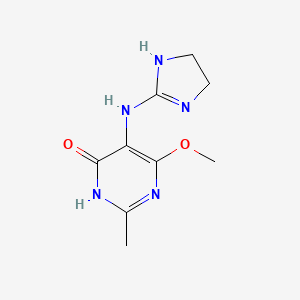

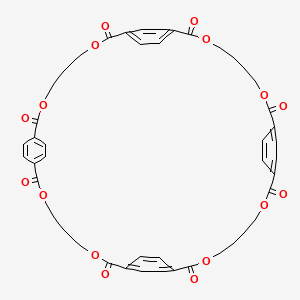

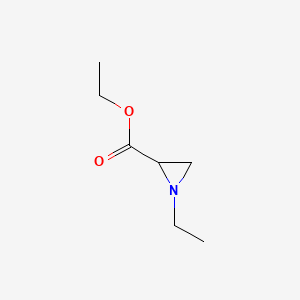

![molecular formula C24H42N5O8PS B592800 [(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)

[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DEPMPO-biotin is a biotinylated form of DEPMPO, a nitrone compound used to spin trap reactive oxygen, nitrogen, sulfur, and carbon-centered radicals. This compound is notable for the stability of the adducts it forms, making it a valuable tool in electron spin resonance studies. The biotin moiety in DEPMPO-biotin allows for effective monitoring of biodistribution in cells, tissues, and organs when used with an avidin-conjugated reporter .

Mechanism of Action

Target of Action

DEPMPO-biotin primarily targets free radicals , such as S-nitroso groups, on proteins . These radicals play a crucial role in various pathological situations involving lipid and protein peroxidation .

Mode of Action

DEPMPO-biotin interacts with its targets by binding to free radicals on proteins, producing adducts that can be analyzed via the biotin tag . This direct labeling of S-nitrosothiols (SNO) serves as an effective alternative to the more cumbersome biotin-switch method for monitoring SNO formation .

Biochemical Pathways

DEPMPO-biotin is involved in the biochemical pathway of peroxidation , an important process in both chemistry and biology . It characterizes the formation of alkylperoxyl radicals in biological milieu . Various DEPMPO–OOR (R = Me, primary or secondary alkyl group) spin adducts were unambiguously characterized .

Pharmacokinetics

DEPMPO-biotin is noted for the stability of adducts formed . It can be used in vitro or in vivo, as it crosses lipid bilayer membranes and is a good trapping agent in biological systems . The biotin moiety offers an effective means for monitoring biodistribution in cells, tissues, and organs when used with an avidin-conjugated reporter .

Result of Action

The result of DEPMPO-biotin’s action is the formation of biotin-DEPMPO-radical adducts . These adducts can be analyzed via the biotin tag, providing a direct method for monitoring the formation of S-nitrosothiols (SNO) in biological systems .

Action Environment

The action of DEPMPO-biotin is influenced by the biological environment. For instance, it has been used to trap macromolecule free radicals in lesions . Its effectiveness can be influenced by factors such as the presence of other molecules, the pH of the environment, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEPMPO-biotin involves the biotinylation of DEPMPO. The process typically starts with the preparation of DEPMPO, which is synthesized through a series of organic reactions involving nitrone formation. The biotinylation step involves the reaction of DEPMPO with a biotin derivative under specific conditions to ensure the biotin moiety is correctly attached without compromising the stability of the DEPMPO adducts .

Industrial Production Methods

Industrial production of DEPMPO-biotin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The production is typically carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required for high-quality DEPMPO-biotin .

Chemical Reactions Analysis

Types of Reactions

DEPMPO-biotin undergoes various chemical reactions, primarily involving the trapping of free radicals. These reactions include:

Oxidation: DEPMPO-biotin can trap oxygen-centered radicals, forming stable adducts.

Reduction: It can also trap nitrogen-centered radicals, which are often formed during reduction reactions.

Substitution: The compound can react with sulfur-centered radicals, leading to substitution reactions

Common Reagents and Conditions

The common reagents used with DEPMPO-biotin include radical initiators and specific solvents that facilitate the trapping of radicals. Conditions such as temperature and pH are carefully controlled to optimize the trapping efficiency and stability of the formed adducts .

Major Products Formed

The major products formed from reactions involving DEPMPO-biotin are stable adducts with various radicals. These adducts can be analyzed using electron spin resonance to study the nature and behavior of the trapped radicals .

Scientific Research Applications

Chemistry

In chemistry, DEPMPO-biotin is used to study the mechanisms of radical reactions. Its ability to form stable adducts with a variety of radicals makes it a valuable tool for investigating the kinetics and pathways of these reactions .

Biology

In biological research, DEPMPO-biotin is used to monitor the formation and distribution of free radicals in cells and tissues. The biotin moiety allows for easy detection and quantification of the trapped radicals using avidin-conjugated reporters .

Medicine

In medicine, DEPMPO-biotin is used to study oxidative stress and its role in various diseases. By trapping and identifying free radicals in biological systems, researchers can gain insights into the molecular mechanisms underlying conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders .

Industry

In industrial applications, DEPMPO-biotin is used in the development of antioxidants and other compounds that can mitigate the effects of free radicals. Its ability to provide detailed information about radical species makes it a valuable tool in the formulation and testing of these products .

Comparison with Similar Compounds

Similar Compounds

DMPO (5,5-Dimethyl-1-pyrroline N-oxide): Another nitrone spin trap, but without the biotin moiety.

BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide): Similar to DEPMPO but with different substituents affecting its trapping efficiency.

PBN (N-tert-Butyl-α-phenylnitrone): A nitrone spin trap used for trapping carbon-centered radicals.

Uniqueness of DEPMPO-biotin

DEPMPO-biotin is unique due to its biotin moiety, which allows for easy detection and analysis of trapped radicals. This feature makes it particularly useful in biological systems where monitoring the distribution and behavior of radicals is crucial. Additionally, the stability of the adducts formed with DEPMPO-biotin is superior to many other spin traps, enhancing its utility in various research applications .

Properties

IUPAC Name |

[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17-,18+,19+,21+,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQUUBGIOJZAFO-OQLPPKKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C1([C@@H](CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N5O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DEPMPO-biotin work to detect macromolecule free radicals, and what are the downstream effects of this interaction?

A: DEPMPO-biotin is a spin trapping agent designed to capture free radicals. It achieves this by reacting with short-lived free radicals to form stable adducts, specifically biotin-DEPMPO-radical adducts []. This process is known as spin trapping. The biotin molecule within the DEPMPO-biotin structure serves as a tag.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

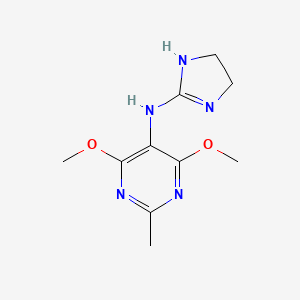

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)